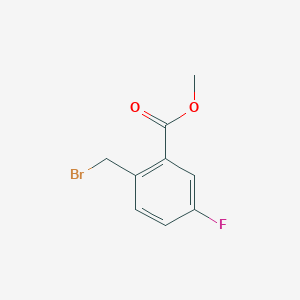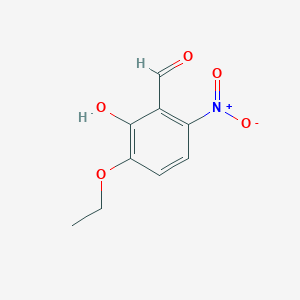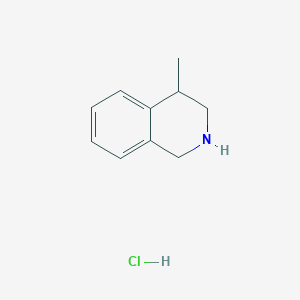![molecular formula C8H8ClNOS B144704 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone CAS No. 136592-10-4](/img/structure/B144704.png)
2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone, also known as CMPE, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. CMPE belongs to the family of pyridine derivatives and is used in the synthesis of various organic compounds.
科学研究应用
2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone has also been used as a reagent in the synthesis of heterocyclic compounds.
作用机制
The mechanism of action of 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone is not fully understood. However, it is believed to act as an alkylating agent, reacting with nucleophilic sites such as amino groups in proteins and DNA. This results in the formation of covalent bonds, which can cause changes in the structure and function of the biomolecules.
生化和生理效应
2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone has been shown to have various biochemical and physiological effects. It has been reported to exhibit cytotoxicity against various cancer cell lines, including lung, breast, and colon cancer cells. 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the transmission of nerve impulses. This suggests that 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone may have potential applications in the treatment of Alzheimer's disease.
实验室实验的优点和局限性
2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been shown to exhibit potent biological activity, making it a useful tool for studying various biological processes. However, 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone also has some limitations. It is highly reactive and can be toxic, which requires careful handling. Its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Another direction is to study its mechanism of action in more detail to gain a better understanding of its biological activity. Additionally, 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone could be used as a building block for the synthesis of new organic compounds with potential applications in various fields.
合成方法
The synthesis of 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone involves the reaction of 2-chloroacetyl chloride with 6-methylthio-3-pyridinylamine in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained through a simple workup procedure.
属性
CAS 编号 |
136592-10-4 |
|---|---|
产品名称 |
2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone |
分子式 |
C8H8ClNOS |
分子量 |
201.67 g/mol |
IUPAC 名称 |
2-chloro-1-(6-methylsulfanylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8ClNOS/c1-12-8-3-2-6(5-10-8)7(11)4-9/h2-3,5H,4H2,1H3 |
InChI 键 |
FOMKCROVXRPNHW-UHFFFAOYSA-N |
SMILES |
CSC1=NC=C(C=C1)C(=O)CCl |
规范 SMILES |
CSC1=NC=C(C=C1)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



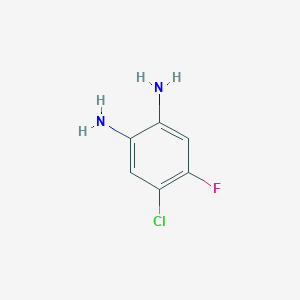
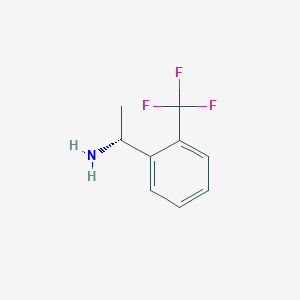

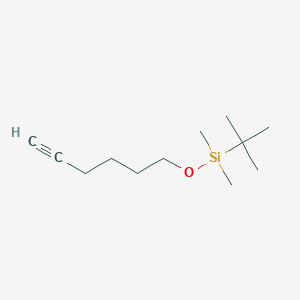
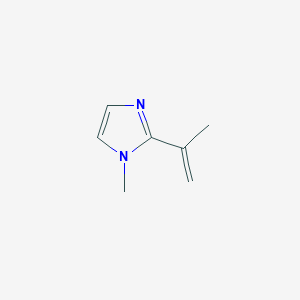
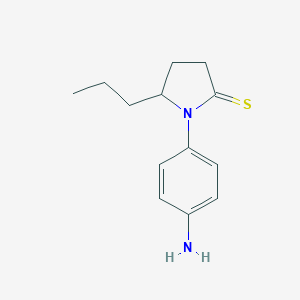
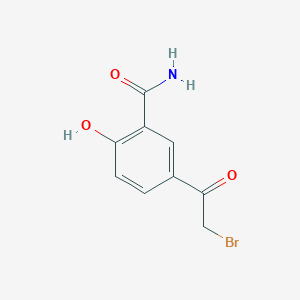
![1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol](/img/structure/B144634.png)
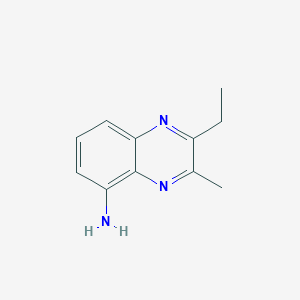
![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B144641.png)

